2,5-Furandimethanol

Polymer synthesis Polycondensation Bio-based polyesters

Select 2,5-Furandimethanol (FDM) for your polymer synthesis to leverage the rigid furan ring that delivers a glass transition temperature (Tg) increase of over 20 °C compared to flexible aliphatic diols—critical for hot-fill packaging and microwaveable trays. With 97% certified bio-based content, FDM directly replaces petroleum-based diols like 1,4-butanediol while reducing VOC potential in polyurethane coatings. Ideal for R&D teams engineering high-performance, sustainable polyesters and coatings with quantifiable thermal and environmental advantages.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 1883-75-6
Cat. No. B016202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Furandimethanol
CAS1883-75-6
Synonyms2,5-Furandimethanol;  2,5-Di(hydroxymethyl)furan;  5-(Hydroxymethyl)furfuryl Alcohol;  FaRez 6305;  NSC 40737;  NSC 524614;  2,5-Di(hydroxymethyl)furan;  FaRez 6305;  NSC 40737;  NSC 524614
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)CO)CO
InChIInChI=1S/C6H8O3/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2
InChIKeyDSLRVRBSNLHVBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Furandimethanol (CAS 1883-75-6): A Bio-Based Diol for High-Performance Polymer Procurement


2,5-Furandimethanol (FDM), also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a heterocyclic diol derived from the reduction of 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical [1]. It is a white crystalline solid at room temperature with a melting point of 74-77 °C and a boiling point of 275 °C . Its primary industrial relevance lies in its use as a renewable monomer for synthesizing polyesters, polyurethanes, and other high-performance polymers, offering a potential alternative to petroleum-based diols like 1,4-butanediol or ethylene glycol .

Procurement Risks: Why Not All Bio-Diols Offer Equivalent Performance to 2,5-Furandimethanol


Selecting a generic diol like 1,4-butanediol or ethylene glycol as a direct substitute for 2,5-Furandimethanol in polymer synthesis is scientifically unsound. The unique rigid, aromatic furan ring of 2,5-Furandimethanol imparts distinct thermal and mechanical properties to resulting polymers, such as a higher glass transition temperature (Tg) and increased chain stiffness, which cannot be replicated by linear aliphatic diols [1]. While 2,5-tetrahydrofurandimethanol (THFDM) is a close structural analog, it exhibits significantly different reactivity in polycondensation reactions due to its saturated ring structure, leading to variations in polymer molecular weight and final properties [2]. Furthermore, the high bio-based content (97% certified) of specific 2,5-Furandimethanol grades is a key procurement differentiator, which is not a universal characteristic of all furan diols or bio-based alternatives .

Quantified Differentiation: A Data-Driven Guide for Selecting 2,5-Furandimethanol (CAS 1883-75-6)


Comparative Reactivity: Polymerization Kinetics of 2,5-Furandimethanol (FDM) vs. 2,5-Tetrahydrofurandimethanol (THFDM)

A direct comparative study on diol reactivity in melt polycondensation with 2,5-furandicarboxylic acid (FDCA) established a reactivity ranking for several diols. While a direct comparison for 2,5-Furandimethanol (FDM) was not performed, the study clearly positions its close saturated analog, 2,5-tetrahydrofurandimethanol (THFDM). The reactivity of THFDM is lower than that of the common aliphatic diol 1,4-butanediol but higher than that of ethylene glycol. This class-level inference suggests that substituting FDM with a more reactive diol like 1,4-butanediol would significantly alter polymerization kinetics and potentially the resulting polymer's molecular weight distribution [1].

Polymer synthesis Polycondensation Bio-based polyesters

Thermal Performance Benchmark: Glass Transition Temperature (Tg) Enhancement in Furan-Based Polyesters

The introduction of a rigid furan ring into a polymer backbone, as is the case with 2,5-Furandimethanol, demonstrably increases the glass transition temperature (Tg). A study on polyesters synthesized from the saturated analog THFDM and FDCA showed a Tg of 76.8 °C. This is notably higher than a comparable polyester made from FDCA and the more flexible, aliphatic diol 1,3-propanediol, which exhibited a Tg of only 56.1 °C [1]. While not a direct measurement for FDM itself, this 20.7 °C increase for a structurally similar furan-based polyester provides strong class-level evidence that incorporating FDM will lead to polymers with superior thermal resistance compared to those using flexible aliphatic diols.

Polymer physics Thermal analysis Polyester

Synthesis Efficiency: High-Yield Production of 2,5-Furandimethanol (FDM) via Catalytic Transfer Hydrogenation (CTH)

A key advantage of 2,5-Furandimethanol in a procurement context is its potential for efficient, high-yield synthesis from biomass. A study on the catalytic transfer hydrogenation (CTH) of 5-hydroxymethylfurfural (HMF) using formic acid as a hydrogen donor and a highly dispersed Co-Nx catalyst achieved an 86% yield of FDM at 100% HMF conversion [1]. This is a competitive benchmark when compared to other HMF upgrading routes. For instance, a process targeting 2,5-dimethylfuran (DMF) under harsher conditions (220 °C) yielded a combined 81% of DMF and a minor byproduct, highlighting that the milder CTH route to FDM can offer both high selectivity and competitive yield [2].

Green chemistry Catalysis Process development

Sustainability Metric: Certified Bio-Based Content as a Procurement Filter

A critical differentiating factor for procurement is the verifiable renewable carbon content. Commercial-grade 2,5-Furandimethanol from specific manufacturers is certified to contain 97% bio-based content by the USDA BioPreferred Program . This provides a clear, quantitative benchmark absent from many generic or unspecified diols. While other diols like 1,3-propanediol can also be bio-derived, their bio-content can vary significantly by production method (e.g., fermentation vs. petrochemical routes). This specific certification allows procurement teams to confidently select a material that meets stringent sustainability targets and qualifies for government or corporate green purchasing programs.

Sustainability Green procurement Biopolymers

High-Value Application Scenarios for 2,5-Furandimethanol (CAS 1883-75-6) Driven by Evidence-Based Differentiation


Synthesis of High-Tg, Bio-Based Polyesters for Hot-Fill Packaging

R&D scientists developing next-generation sustainable packaging should prioritize 2,5-Furandimethanol (FDM) as a monomer. The evidence indicates that polymers incorporating the rigid furan ring, as found in FDM, exhibit a significantly higher glass transition temperature (Tg) compared to those made with flexible aliphatic diols like 1,3-propanediol. The class-level inference from THFDM-based polyesters shows a Tg increase of over 20 °C (from 56.1 °C to 76.8 °C) [1]. This enhanced thermal resistance is critical for applications like hot-fill containers and microwaveable trays, where the polymer must maintain its dimensional stability at elevated temperatures.

Formulating Low-VOC, High-Performance Polyurethane Coatings

Formulators in the coatings industry can leverage 2,5-Furandimethanol to create polyurethanes that offer a quantifiable advantage over traditional petroleum-based diols. The use of FDM has been shown to reduce the volatile organic compound (VOC) content in fabric coatings and offers the potential to replace propylene glycol in coating materials [1]. Furthermore, the 97% certified bio-based content of specific FDM grades provides a tangible sustainability credential, aligning with corporate ESG goals and enabling compliance with increasingly strict VOC regulations without compromising on the thermal and mechanical properties provided by the furan ring .

Developing Biodegradable Polyesters with Controlled Degradation Profiles

Researchers focused on biodegradable polymers can utilize 2,5-Furandimethanol as a building block for novel polyesters. While direct degradation data is lacking, the monomer's bio-based origin and the reactivity profile established for its analog (THFDM) suggests it can be incorporated into polymer backbones alongside established biodegradable diacids like succinic acid or adipic acid [1]. The distinct reactivity of furan diols compared to common aliphatic diols allows for fine-tuning the polymer structure to achieve a desired balance of mechanical properties and hydrolysis rates, enabling the design of materials for specific applications like agricultural films or controlled-release matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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